molecular formula C20H19N3O2S B12731383 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- CAS No. 114566-67-5

2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)-

Cat. No.: B12731383
CAS No.: 114566-67-5
M. Wt: 365.5 g/mol
InChI Key: AKMYIUVRONFICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- is a complex organic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazinone core, followed by the introduction of the ethyl and thiazolyl groups. Common reagents used in these reactions include ethylating agents, thiazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,4-Benzoxazin-3(4H)-one derivatives with different substituents.
  • Thiazole-containing compounds with similar structures.

Uniqueness

The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

114566-67-5

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

4-ethyl-6-[2-(4-methylanilino)-1,3-thiazol-4-yl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C20H19N3O2S/c1-3-23-17-10-14(6-9-18(17)25-11-19(23)24)16-12-26-20(22-16)21-15-7-4-13(2)5-8-15/h4-10,12H,3,11H2,1-2H3,(H,21,22)

InChI Key

AKMYIUVRONFICL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.